molecular formula C19H15F2NO5 B6561059 [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 3,4-dimethoxybenzoate CAS No. 1021265-56-4

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 3,4-dimethoxybenzoate

Cat. No.: B6561059
CAS No.: 1021265-56-4
M. Wt: 375.3 g/mol
InChI Key: MJNOIWDRTSRSPD-UHFFFAOYSA-N
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Description

[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl 3,4-dimethoxybenzoate is a heterocyclic ester compound featuring a 1,2-oxazole core substituted with a 2,4-difluorophenyl group at the 5-position and a 3,4-dimethoxybenzoate ester at the 3-position. This structure combines fluorinated aromatic and methoxy-substituted benzoate moieties, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2NO5/c1-24-16-6-3-11(7-18(16)25-2)19(23)26-10-13-9-17(27-22-13)14-5-4-12(20)8-15(14)21/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNOIWDRTSRSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 3,4-dimethoxybenzoate is an organic molecule characterized by its unique structural features that include an oxazole ring and a methoxy-substituted benzoate moiety. This structural combination suggests potential for diverse biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H16F2N2O4
  • Molecular Weight : 348.32 g/mol

The presence of fluorine atoms enhances the electrophilicity and lipophilicity of the compound, potentially improving its interaction with biological targets.

Antibacterial and Antifungal Properties

Compounds containing oxazole rings have been documented to exhibit significant antibacterial and antifungal activities. The introduction of fluorine atoms in the structure may enhance these effects due to increased metabolic stability and improved solubility. Preliminary studies indicate that derivatives of oxazoles can inhibit key enzymes involved in disease pathways, such as aldose reductase, which is relevant in diabetic complications.

Activity Type Mechanism Reference
AntibacterialInhibition of bacterial cell wall synthesis
AntifungalDisruption of fungal cell membrane integrity

Anticancer Activity

Research has shown that oxazole derivatives may possess anticancer properties. For instance, compounds similar to This compound have demonstrated activity against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The specific mechanisms often involve the modulation of signaling pathways related to cell growth and survival .

Case Studies and Research Findings

  • Inhibition of Aldose Reductase
    • A study highlighted the efficacy of oxazole derivatives in inhibiting aldose reductase activity, which is crucial for managing diabetic complications. The presence of fluorine was noted to enhance the binding affinity to the enzyme.
  • Anticancer Screening
    • In vitro studies on similar compounds revealed promising results against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines. For example, a derivative showed an IC50 value of 27.3 µM against T47D cells .
  • Antimicrobial Activity
    • A comparative study found that compounds with similar structures exhibited higher antibacterial activity than standard antibiotics like chloramphenicol. The presence of methoxy groups was linked to enhanced antimicrobial efficacy .

The biological activity of This compound is believed to involve several mechanisms:

  • Enzyme Inhibition : Interaction with enzymes such as aldose reductase.
  • Cell Membrane Disruption : Alteration of membrane integrity in fungal cells.
  • Signal Pathway Modulation : Influencing pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with analogs sharing triazole/oxazole cores, fluorinated aromatic systems, or ester functionalities.

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Weight (g/mol) Key Functional Groups Biological Activity (Reported) Synthetic Yield (%)
[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl 3,4-dimethoxybenzoate (Target) ~376.34 1,2-Oxazole, difluorophenyl, dimethoxy Not explicitly reported (structural analog studies suggest kinase inhibition potential) N/A
5-Fluoro-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-yl)benzoic acid (Intermediate 24, EP 3 532 474 B1) 407.31 Triazolo-oxazine, fluorophenyl, carboxylic acid Intermediate for kinase inhibitors 41
tert-Butyl 2,5-difluoro-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-yl)benzoate (Intermediate 3, EP 3 532 474 B1) 385.38 Triazolo-oxazine, difluorophenyl, tert-butyl ester Intermediate in API synthesis ~50–60 (estimated)

Key Findings:

Structural Differences: The target compound’s 1,2-oxazole core contrasts with the triazolo-oxazine systems in intermediates from EP 3 532 474 B1. The 3,4-dimethoxybenzoate ester in the target compound enhances lipophilicity compared to the carboxylic acid or tert-butyl ester groups in the intermediates, which may influence membrane permeability and metabolic stability .

Synthetic Efficiency: The patent-reported synthesis of Intermediate 24 achieved a moderate yield (41%), suggesting challenges in triazolo-oxazine ring formation.

Biological Implications :

  • Fluorinated aromatic systems (e.g., 2,4-difluorophenyl) in all compounds enhance metabolic stability and binding affinity to hydrophobic enzyme pockets. However, the target’s dimethoxy groups may introduce steric hindrance or hydrogen-bonding interactions absent in the intermediates .
  • Intermediate 24’s carboxylic acid group suggests utility as a kinase inhibitor precursor, while the target’s ester moiety may act as a prodrug, hydrolyzing in vivo to release active metabolites.

Notes on Evidence and Limitations

  • The provided patent (EP 3 532 474 B1) focuses on triazolo-oxazine intermediates, limiting direct comparisons to the target oxazole derivative. Structural analogies are drawn based on shared fluorinated and ester motifs .
  • Further experimental data (e.g., LC-MS, NMR) for the target compound are required to confirm purity, stability, and synthetic reproducibility.

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